Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Antibacterial Naphthyridine Regioisomer SAR

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (CAS 92310-23-1; also named 4-oxo-1,4-dihydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester) is a heterocyclic building block belonging to the 1,6-naphthyridine subclass of diazanaphthalenes. It exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the oxo tautomer predominating under physiological conditions.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 92310-23-1
Cat. No. B3167590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1,6-naphthyridine-3-carboxylate
CAS92310-23-1
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
InChIKeyDAYVNSVJVHCJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-1,6-naphthyridine-3-carboxylate (CAS 92310-23-1): Core Scaffold Identity and Procurement Context


Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (CAS 92310-23-1; also named 4-oxo-1,4-dihydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester) is a heterocyclic building block belonging to the 1,6-naphthyridine subclass of diazanaphthalenes [1]. It exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the oxo tautomer predominating under physiological conditions . The compound bears an ethyl ester at position 3 and is unsubstituted at positions 1, 2, 5, 7, and 8, distinguishing it from the 1-alkyl-7-substituted derivatives that dominate the antibacterial naphthyridine literature. Its primary value proposition lies in its role as a versatile synthetic intermediate en route to 7-substituted-1-alkyl-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids (antibacterial program entry point) and as the core scaffold for 4-hydroxy-1,6-naphthyridine-3-carbonitrile PDE10A inhibitor series [2][3].

Why 1,8-Naphthyridine or Quinoline Isosteres Cannot Replace Ethyl 4-Hydroxy-1,6-naphthyridine-3-carboxylate in Key Synthetic Programs


Simple substitution of the 1,6-naphthyridine core with the more common 1,8-naphthyridine isomer or with quinoline analogs fails at two levels: synthetic route incompatibility and divergent biological scaffold performance. The 1,6-naphthyridine system is accessed via Gould-Jacobs cyclization of 4-amino-2-chloropyridine with diethyl ethoxymethylenemalonate, whereas the 1,8-series requires 2-amino-6-chloropyridine—a different starting material with distinct supply chain and reactivity profiles [1]. Critically, once elaborated to the final 7-substituted-1-alkyl carboxylic acids, the 1,8-naphthyridine congeners consistently demonstrate superior in vitro antibacterial potency relative to their 1,6-counterparts, meaning the 1,6-scaffold occupies a distinct, lower-activity SAR space that may be exploitable for selectivity or resistance profiling [1]. Conversely, in the PDE10A inhibitor chemotype space, the 1,6-naphthyridine-3-carbonitrile scaffold (directly derived from the 3-carboxylate ester) achieves potent enzymatic inhibition (IC50 ~65 nM) and selectivity over the off-target DHODH enzyme—a profile that the 1,8-isomer has not been reported to replicate [2][3].

Quantitative Differentiation Evidence: Ethyl 4-Hydroxy-1,6-naphthyridine-3-carboxylate vs. Closest Analogs


1,6- vs. 1,8-Naphthyridine Regioisomer Antibacterial SAR: Class-Level Potency Divergence

In the foundational SAR study by Hirose et al. (1982), pairs of 7-substituted-1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their 1,6-naphthyridine counterparts were compared head-to-head for in vitro antibacterial activity. The study explicitly concluded that 'in general, the 1,8-naphthyridine 6 was more active than the 1,6-naphthyridine counterpart 20' [1]. The 1-ethyl-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (6e) was comparable to pipemidic acid but superior to nalidixic acid against Pseudomonas aeruginosa [1]. This establishes that the 1,6-naphthyridine core confers a measurably distinct (lower) antibacterial potency baseline compared to the 1,8-isomer, making the 1,6-scaffold a strategic choice when attenuated activity or differential selectivity is desired.

Antibacterial Naphthyridine Regioisomer SAR

Synthetic Route Differentiation: Gould-Jacobs Cyclization from 4-Amino-2-chloropyridine vs. 2-Amino-6-chloropyridine

The 1,6-naphthyridine core of the target compound is synthesized via condensation of 4-amino-2-chloropyridine (13) with diethyl ethoxymethylenemalonate followed by thermal Gould-Jacobs cyclization [1]. By contrast, the 1,8-naphthyridine analog requires 2-amino-6-chloropyridine (1) as the starting aminopyridine [1]. This is not a trivial substitution: 4-amino-2-chloropyridine (CAS 14432-12-3) and 2-amino-6-chloropyridine (CAS 45644-21-1) have distinct commercial availability, pricing, and reactivity profiles. The 4-amino-2-chloropyridine route provides direct access to the 1,6-naphthyridine scaffold without positional isomer contamination, whereas attempts to access 1,6-naphthyridines from 2-amino-6-chloropyridine would yield the 1,8-isomer [1].

Synthetic Chemistry Gould-Jacobs Reaction Heterocycle Synthesis

PDE10A Inhibitor Scaffold Differentiation: 1,6-Naphthyridine-3-carbonitrile vs. 1,8-Naphthyridine and Quinoline Cores

The 4-hydroxy-1,6-naphthyridine-3-carbonitrile chemotype, directly derivable from the 3-carboxylate ester target compound via nitrile conversion, has been crystallographically validated as a PDE10A inhibitor scaffold. The co-crystal structure (PDB 4AEL) confirms that the 1,6-naphthyridine core engages the PDE10A active site with the inhibitor AZ5, and the series achieved an IC50 of approximately 65 nM against PDE10A [1][2]. Importantly, structure-based modifications improved selectivity over the off-target enzyme DHODH (dihydroorotate dehydrogenase), a selectivity hurdle not addressed by the 1,8-naphthyridine scaffold in this target class [1]. No equivalent PDE10A inhibitor series based on a 1,8-naphthyridine or quinoline core has been reported with comparable combined potency and DHODH selectivity.

PDE10A Inhibition CNS Drug Discovery Scaffold Selectivity

Tautomeric Equilibrium and N-Alkylation Reactivity: 4-Hydroxy/Oxo Tautomer Ratio Governs Derivatization Regioselectivity

The target compound exists in a tautomeric equilibrium between the 4-hydroxy form (enol) and the 4-oxo form (keto, 1,4-dihydro-4-oxo tautomer) . The IUPAC name 'ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate' reflects the predominant oxo tautomer. This tautomerism directly governs N(1)-alkylation reactivity: the N(1)-H proton of the oxo form is amenable to deprotonation and alkylation, enabling introduction of alkyl groups at position 1—a critical step for accessing the 1-alkyl-7-substituted antibacterial series [1]. In contrast, the 4-hydroxy-1,8-naphthyridine-3-carboxylate isomer, while also tautomeric, places the reactive N(1)-H in a different electronic environment due to the altered nitrogen position pattern, potentially altering alkylation rates and regioselectivity .

Tautomerism N-Alkylation Scaffold Derivatization

Antibacterial Activity of 1,6-Naphthyridine Derivatives vs. Nalidixic Acid: Belicova et al. (1997) Comparative Study

Belicova et al. (1997) prepared a series of 1,4-dihydro-4-oxo-1,6-naphthyridine derivatives and compared their in vitro antibacterial activity directly against nalidixic acid (a 1,8-naphthyridine drug) [1]. The overall antibacterial activity of the tested 1,6-naphthyridines was lower than that of nalidixic acid, except for two specific agents (designated 1b and 2c) that demonstrated higher activity against Enterococcus faecalis [1]. Additionally, certain derivatives eliminated three plasmids (pKM101, pBR322, F'lac) at one-half or one-quarter of the minimal inhibitory concentration—a plasmid-curing property not observed with nalidixic acid [1]. This demonstrates that the 1,6-naphthyridine scaffold can achieve organism-specific superiority and possesses ancillary biological activities (plasmid elimination) absent in the 1,8-naphthyridine comparator nalidixic acid.

Antibacterial Nalidixic Acid Comparator Enterococcus faecalis

1,6-Naphthyridine vs. 1,8-Naphthyridine Core in HIV-1 Integrase Inhibitor Chemotype: Potency and Resistance Profile Differentiation

The 8-hydroxy-1,6-naphthyridine-7-carboxamide pharmacophore has been established as a potent HIV-1 integrase strand transfer inhibitor (INSTI) chemotype. Compound 7 (an 8-hydroxy-1,6-naphthyridine) inhibits integrase strand transfer with an IC50 of 10 nM and achieves 95% inhibition of HIV-1 spread in cell culture at 0.39 µM, without cytotoxicity at ≤12.5 µM [1]. L-870,810, a clinical candidate from this series, showed an IC50 of 40 nM in the strand transfer assay [2]. By contrast, the 1,8-naphthyridine core is not represented in any reported clinical-stage INSTI; the clinically validated INSTIs (raltegravir, elvitegravir, dolutegravir) are based on distinct scaffolds. The 1,6-naphthyridine core's ability to coordinate two catalytic Mg²⁺ ions in the integrase active site via the 8-hydroxy and 7-carboxamide motifs is geometry-dependent on the 1,6-nitrogen arrangement and cannot be replicated by the 1,8-isomer [3].

HIV-1 Integrase Antiviral Strand Transfer Inhibition

Procurement-Driven Application Scenarios for Ethyl 4-Hydroxy-1,6-naphthyridine-3-carboxylate (CAS 92310-23-1)


Antibacterial 1,6-Naphthyridine-3-carboxylic Acid Library Synthesis via N(1)-Alkylation and 7-Position Functionalization

The target compound serves as the core intermediate for constructing 7-substituted-1-alkyl-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid libraries. Following the protocol established by Hirose et al. (1982), N(1)-alkylation installs the desired 1-alkyl group, subsequent 7-position halogenation (or direct use of 7-chloro intermediate) enables nucleophilic aromatic substitution with cyclic amines, and ester hydrolysis yields the carboxylic acid final product [1]. Procurement of CAS 92310-23-1 specifically—rather than the 7-chloro or 1-alkyl pre-functionalized analogs—provides maximum synthetic flexibility, as the unsubstituted scaffold allows independent variation at N(1), C(7), and the 3-carboxylate positions. This scenario is directly supported by the Hirose et al. synthesis demonstrating that 1,6-naphthyridine-3-carboxylic acids derived from this scaffold exhibit differentiated antibacterial activity compared to 1,8-counterparts, with organism-specific superiority against Enterococcus faecalis documented for select derivatives [1][2].

PDE10A CNS Inhibitor Lead Generation: 3-Carboxylate to 3-Carbonitrile Conversion and Structure-Based Optimization

The 3-carboxylate ester is the direct synthetic precursor to the 4-hydroxy-1,6-naphthyridine-3-carbonitrile PDE10A inhibitor chemotype validated by Bauer et al. (2012). Conversion of the ethyl ester to the carbonitrile, followed by structure-based optimization guided by the PDB 4AEL co-crystal structure (2.20 Å resolution), enables systematic improvement of PDE10A potency (lead IC50 ≈ 65 nM) and selectivity over the off-target DHODH enzyme [1][2]. The 1,6-naphthyridine scaffold's engagement mode in the PDE10A active site has been crystallographically confirmed, providing a rational basis for fragment-growing and scaffold-hopping strategies that are not available with the 1,8-naphthyridine isomer, for which no PDE10A co-crystal structure exists [3].

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Pharmacophore Development

As demonstrated by the Merck 8-hydroxy-1,6-naphthyridine-7-carboxamide series, the 1,6-naphthyridine core provides the precise geometry required for two-metal (Mg²⁺) chelation in the HIV-1 integrase active site [1][2]. The target compound (CAS 92310-23-1), while bearing a 4-hydroxy/4-oxo and 3-carboxylate pattern rather than the 8-hydroxy-7-carboxamide INSTI pharmacophore, serves as a regioisomerically pure starting scaffold for elaboration to INSTI candidates. The 1,8-naphthyridine scaffold cannot replicate this metal-chelating geometry, making procurement of the correct 1,6-isomer essential. Representative compound 7 from this series achieved strand transfer IC50 = 10 nM and antiviral IC95 = 0.39 µM with favorable oral pharmacokinetics in rats [1].

Plasmid-Curing and Anti-Resistance Adjunct Agent Research

Belicova et al. (1997) demonstrated that 1,6-naphthyridine derivatives possess plasmid-eliminating activity at sub-MIC concentrations (0.5×–0.25× MIC), curing three clinically relevant plasmids (pKM101, pBR322, F'lac) from Enterobacteriaceae [1]. Nalidixic acid—the 1,8-naphthyridine comparator—did not exhibit this property. This unique plasmid-curing capacity positions the 1,6-naphthyridine scaffold as a research tool for studying plasmid-mediated antibiotic resistance and as a potential adjunct to conventional antibiotic therapy aimed at reversing resistance. The unsubstituted scaffold (CAS 92310-23-1) is the appropriate starting material for synthesizing and screening novel derivatives for enhanced plasmid-curing potency.

Quote Request

Request a Quote for Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.